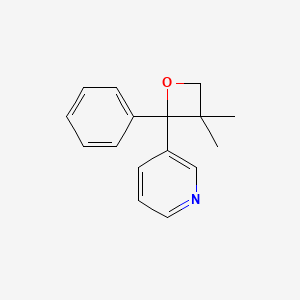
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one typically involves the nitration of 3-methylindazole followed by acylation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This is followed by the acylation of the indazole derivative with butanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)butan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butanoic acid.
Aplicaciones Científicas De Investigación
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, possibly through redox reactions or interactions with biological macromolecules.
Comparación Con Compuestos Similares
1-(3-Methyl-1H-indazol-1-yl)butan-1-one: Lacks the nitro group, which may result in different biological activities.
1-(6-Nitro-1H-indazol-1-yl)butan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
62235-20-5 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-(3-methyl-6-nitroindazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-4-12(16)14-11-7-9(15(17)18)5-6-10(11)8(2)13-14/h5-7H,3-4H2,1-2H3 |
Clave InChI |
FYRKTJGVFJOWGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



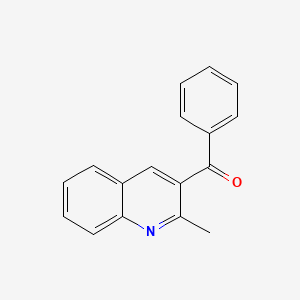
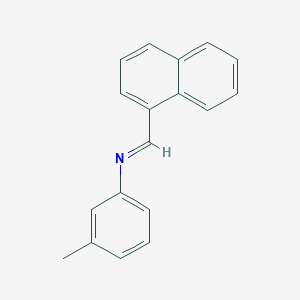
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
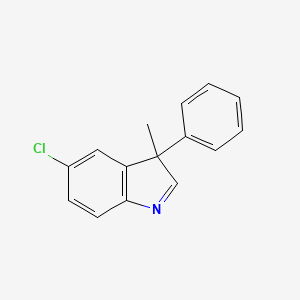



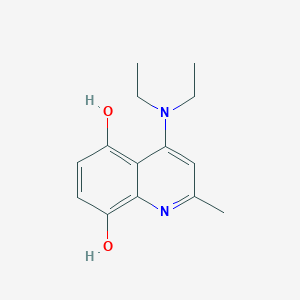
![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)

